2-cyclopropyl-1H-quinazolin-4-one chemical structure and properties
2-cyclopropyl-1H-quinazolin-4-one chemical structure and properties
Topic: 2-Cyclopropyl-1H-quinazolin-4-one Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Cyclopropyl-1H-quinazolin-4-one (CAS: 459796-19-1) represents a privileged heterocyclic scaffold in medicinal chemistry, merging the pharmacophoric versatility of the quinazolinone core with the unique steric and electronic properties of a cyclopropyl substituent. This moiety is frequently utilized as a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors (specifically EGFR and VEGFR) and has emerged as a bioisostere for isopropyl and phenyl groups to modulate lipophilicity and metabolic stability. This guide provides a comprehensive analysis of its structural dynamics, synthetic methodologies, and application in high-affinity ligand design.
Chemical Identity & Physicochemical Properties
The 2-cyclopropyl-quinazolinone system exists in a tautomeric equilibrium, predominantly favoring the lactam (4-oxo) form in the solid state and polar solvents. The introduction of the cyclopropyl ring at the C2 position imparts significant ring strain (~27.5 kcal/mol), influencing both the reactivity of the C2-position and the solubility profile of the molecule compared to its alkyl analogs.
Table 1: Core Physicochemical Data
| Property | Value / Description | Note |
| IUPAC Name | 2-Cyclopropylquinazolin-4(3H)-one | Alternate: 2-cyclopropyl-1H-quinazolin-4-one |
| CAS Number | 459796-19-1 | Verified for the core unsubstituted structure. |
| Molecular Formula | C₁₁H₁₀N₂O | |
| Molecular Weight | 186.21 g/mol | |
| Physical State | White to off-white crystalline solid | Typical of fused heterocycles. |
| Solubility | DMSO, DMF, hot Ethanol | Poorly soluble in water; moderate in CH₂Cl₂. |
| pKa (Predicted) | ~9.5 (NH), ~2.5 (N1 protonation) | Weakly acidic NH; N1 is weakly basic. |
| LogP (Predicted) | 1.8 – 2.1 | Enhanced lipophilicity vs. 2-methyl analog. |
| H-Bond Donors | 1 (NH) | Lactam tautomer. |
| H-Bond Acceptors | 2 (N1, C=O) |
Structural Analysis & Tautomerism
3.1 Lactam-Lactim Tautomerism
The quinazolinone core is subject to lactam-lactim tautomerism. While the lactam (A) form is thermodynamically favored, the lactim (B) form is the reactive species in nucleophilic substitutions (e.g., chlorination with POCl₃ to generate 4-chloroquinazolines).
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Form A (Lactam): 4(3H)-one.[1][2][3][4] Dominant in crystal structures and polar solvents (DMSO-d₆).
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Form B (Lactim): 4-hydroxyquinazoline. Accessible under basic conditions or high temperatures.
3.2 The Cyclopropyl Effect
The cyclopropyl group is not merely a steric bulk; it acts as an electron-donating group via hyperconjugation (
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Increases Metabolic Stability: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than isopropyl C-H bonds, resisting cytochrome P450 oxidation.
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Modulates Solubility: The "grease ball" character of the ring improves membrane permeability without the excessive lipophilicity of a phenyl ring.
Synthetic Methodologies
The synthesis of 2-cyclopropyl-1H-quinazolin-4-one typically proceeds via the condensation of anthranilic acid derivatives with cyclopropyl functional equivalents.
Protocol A: The Anthranilamide Route (Recommended)
This route is preferred for its operational simplicity and high yields, avoiding the harsh conditions of Niementowski synthesis.
Reagents: Anthranilamide, Cyclopropanecarbonyl chloride, Pyridine (or Et₃N), NaOH.
Step-by-Step Workflow:
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Acylation: Dissolve anthranilamide (1.0 eq) in anhydrous THF or DCM. Add pyridine (1.2 eq) followed by dropwise addition of cyclopropanecarbonyl chloride (1.1 eq) at 0°C. Stir at RT for 2 hours.
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Checkpoint: Monitor TLC for disappearance of anthranilamide. Product is the intermediate diamide (open chain).
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Cyclization: Evaporate solvent. Redissolve the residue in 5% aqueous NaOH (or ethanolic NaOH) and reflux for 1–3 hours.
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Mechanism: Base-catalyzed intramolecular nucleophilic attack of the amide nitrogen onto the carbonyl, followed by dehydration.
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Isolation: Cool the reaction mixture to RT. Acidify carefully with 1M HCl to pH ~5–6. The product precipitates as a white solid.
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Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.
Visualization: Synthetic Pathway
Figure 1: Two-step synthesis via acylation and base-catalyzed cyclodehydration.
Analytical Characterization
To validate the structure, researchers should look for specific NMR signatures. The cyclopropyl protons are highly diagnostic.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
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δ 12.40 (s, 1H, NH): Broad singlet, exchangeable with D₂O. Indicates lactam form.
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δ 8.08 (dd, 1H, H-5): Deshielded doublet (peri-position to carbonyl).
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δ 7.75 (m, 1H, H-7): Aromatic triplet/multiplet.
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δ 7.58 (d, 1H, H-8): Aromatic doublet.
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δ 7.45 (m, 1H, H-6): Aromatic triplet/multiplet.
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δ 1.95 (m, 1H, CH-cyclopropyl): Methine proton, coupling with methylene protons.
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δ 0.90 – 1.10 (m, 4H, CH₂-cyclopropyl): Characteristic high-field multiplets (2x CH₂).
Mass Spectrometry (ESI-MS)
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[M+H]⁺: m/z 187.1
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Fragmentation: Loss of cyclopropyl radical or ring opening may be observed in EI-MS.
Biological Applications & Medicinal Chemistry
6.1 Kinase Inhibition (EGFR/VEGFR)
The 2-cyclopropyl-quinazolinone scaffold serves as a bioisostere for the 2-methyl or 2-phenyl quinazolinone cores found in drugs like Gefitinib or Vandetanib .
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Mechanism: The scaffold binds to the ATP-binding pocket of the kinase. The N1 and N3/O4 atoms function as a key hinge-binding motif, accepting and donating hydrogen bonds to the backbone residues (e.g., Met793 in EGFR).
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Advantage: The cyclopropyl group fills the hydrophobic pocket near the gatekeeper residue without incurring the steric clash of larger alkyl groups, potentially overcoming resistance mutations.
6.2 GPCR Modulation
Derivatives of this core have been explored as antagonists for PARP (Poly ADP-ribose polymerase) and TRPV1 receptors. The rigid quinazolinone core orients substituents in precise vectors for receptor interaction.
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophoric features of the 2-cyclopropyl-quinazolinone scaffold.
References
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Chemical Identity & CAS Verification
- Source: Advanced ChemBlocks & Key Organics verified catalog d
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Link: (Search CAS: 459796-19-1)
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Synthetic Methodology (Anthranilamide Route)
- Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones.
- Source:Molecules (MDPI), 2023.
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Link:[Link]
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Biological Activity (EGFR/Kinase)
- Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
- Source:Molecules (MDPI), 2025.
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Link:[Link]
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Cyclopropyl Bioisosterism
- Title: Pharmaceutical applications of cyclopropyl containing scaffolds.
- Source:ResearchG
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Link:[Link]
